2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800451
InChI: InChI=1S/2C11H21BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*9H,5-8H2,1-4H3;
SMILES:
Molecular Formula: C22H42B2FeO4
Molecular Weight: 448.0 g/mol

2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron

CAS No.:

Cat. No.: VC16800451

Molecular Formula: C22H42B2FeO4

Molecular Weight: 448.0 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron -

Specification

Molecular Formula C22H42B2FeO4
Molecular Weight 448.0 g/mol
IUPAC Name 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron
Standard InChI InChI=1S/2C11H21BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*9H,5-8H2,1-4H3;
Standard InChI Key HGDUEXOEHUHYST-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2CCCC2.B1(OC(C(O1)(C)C)(C)C)C2CCCC2.[Fe]

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound features a boron atom coordinated within a 1,3,2-dioxaborolane ring system, substituted with a cyclopentyl group and four methyl groups. Key properties include:

  • Molecular Formula: C11_{11}H21_{21}BO2_2

  • Molecular Weight: 196.10 g/mol

  • IUPAC Name: 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2CCCC2

The boronic ester’s stability arises from the electron-donating methyl and cyclopentyl groups, which hinder hydrolysis and oxidation .

Spectral and Structural Data

  • 11^{11}B NMR: Expected δ ~30 ppm (typical for sp2^2-hybridized boron in dioxaborolanes) .

  • Crystallography: While 3D conformer generation is restricted due to unsupported elements in force fields , X-ray studies of analogous compounds reveal planar boron centers with B–O bond lengths of ~1.36 Å .

Synthetic Applications in Iron-Catalyzed Reactions

Role in Cross-Coupling Reactions

Organoboron compounds like 2-cyclopentyl-dioxaborolane serve as transmetallation agents in cross-coupling reactions. While palladium catalysts dominate this space, iron-based systems offer cost-effective alternatives:

Reaction TypeIron CatalystRole of Boronic EsterYield (%)Reference Context
Suzuki-Miyaura CouplingFeCl3_3/Ph3_3PAryl boronate donor60–85
C–H BorylationFe(acac)3_3Borylation reagent45–70
Reductive CouplingFe(CO)5_5Radical trapping agent55–75

In Suzuki-Miyaura reactions, the boronic ester transfers its cyclopentyl group to an iron-activated aryl halide, forming C–C bonds . Iron’s ability to access multiple oxidation states (Fe0^0 to FeIII^{III}) facilitates oxidative addition and reductive elimination steps .

Mechanistic Insights

Iron-mediated borylation often proceeds via a radical pathway. For example, in C–H borylation of alkanes:

  • Initiation: FeII^{II} generates radicals via hydrogen atom transfer (HAT).

  • Boron Transfer: The dioxaborolane reacts with carbon-centered radicals, forming alkyl boronate intermediates .

  • Termination: FeIII^{III} species mediate oxidation to stabilize the product.

This mechanism is supported by kinetic isotope effects (KIE > 3) and radical trapping experiments .

Comparative Analysis with Analogous Boronates

Steric and Electronic Effects

The cyclopentyl group in 2-cyclopentyl-dioxaborolane imposes greater steric hindrance than phenyl or cyclohexyl substituents, influencing reaction kinetics:

BoronateRelative Rate (Fe-Catalyzed Borylation)Selectivity (Primary vs. Secondary C–H)
2-Cyclopentyl-dioxaborolane1.0 (reference)3:1
Pinacolborane (HBPin)2.51:1
2-Cyclohexyl-dioxaborolane0.75:1

The cyclopentyl derivative’s balance of steric bulk and electronic donation optimizes selectivity for secondary C–H bonds in alkanes .

Challenges and Future Directions

Limitations in Iron Compatibility

Iron catalysts often require stringent anhydrous conditions to prevent hydrolysis of the boronic ester. For instance, Fe0^0 nanoparticles deactivate rapidly in the presence of trace water, limiting turnover numbers (TON < 50) .

Emerging Applications

Recent patents highlight asymmetric conjugate additions using chiral iron complexes. For example, FeII^{II}–salen catalysts enable enantioselective additions of 2-cyclopentyl-dioxaborolane to α,β-unsaturated ketones (up to 92% ee) .

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